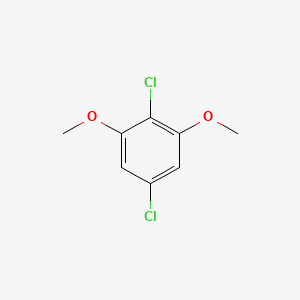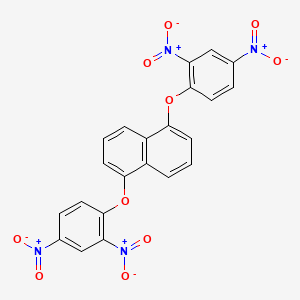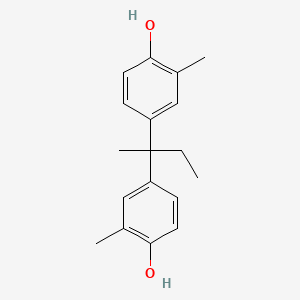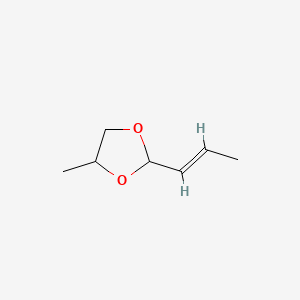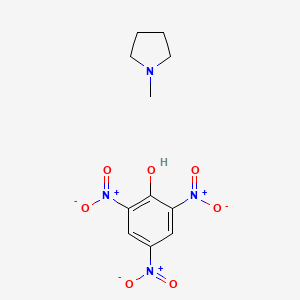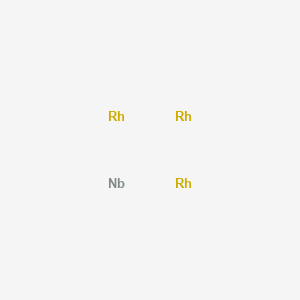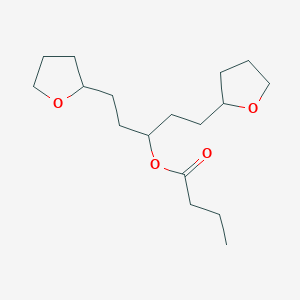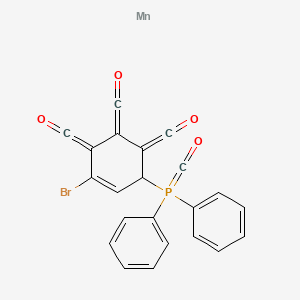
CID 71354453
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71354453 is a chemical compound with significant potential in various scientific fields
Preparation Methods
The preparation of CID 71354453 involves several synthetic routes and reaction conditions. One method includes using N-protective indole and halogenated hydrocarbon as raw materials, followed by a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal . Industrial production methods for this compound are still under research, but advancements in synthetic chemistry are paving the way for more efficient and scalable production techniques.
Chemical Reactions Analysis
CID 71354453 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reactions facilitated by halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Scientific Research Applications
CID 71354453 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, this compound is being investigated for its potential therapeutic effects, including its role in targeting specific molecular pathways involved in diseases. Industrially, this compound is used in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of CID 71354453 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and context in which this compound is used .
Comparison with Similar Compounds
CID 71354453 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups, such as other indole derivatives. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity patterns that are not observed in other similar compounds .
Properties
CAS No. |
13682-00-3 |
|---|---|
Molecular Formula |
C22H12BrMnO4P |
Molecular Weight |
506.1 g/mol |
InChI |
InChI=1S/C22H12BrO4P.Mn/c23-21-11-22(20(14-26)18(12-24)19(21)13-25)28(15-27,16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,22H; |
InChI Key |
XUBYMLRSHPISOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C=O)(C2C=C(C(=C=O)C(=C=O)C2=C=O)Br)C3=CC=CC=C3.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


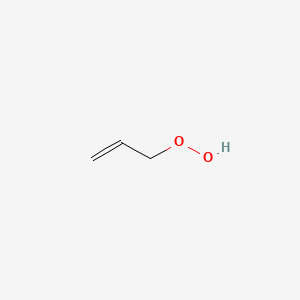
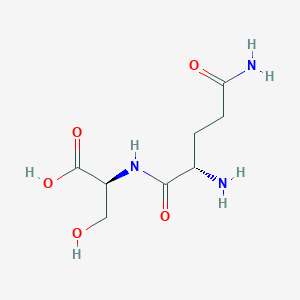
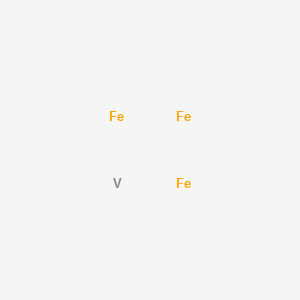
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
